Designing catalysts with sterically demanding phosphine ligands often fails due to inadequate steric control from simpler benzyl alcohol isomers. Benzyl alcohol, o-(o-tolyl)- (CAS 7111-76-4) provides the critical ortho-tolyl architecture needed:
Benzyl alcohol, o-(o-tolyl)- (CAS 7111-76-4), also known as (2'-methyl-[1,1'-biphenyl]-2-yl)methanol, is a biaryl carbinol. It serves as a critical precursor for synthesizing sterically demanding biaryl phosphine ligands, which are essential in modern catalysis. Its defining feature is the ortho-tolyl group, which imparts a specific and rigid three-dimensional structure to its derivatives. This controlled steric hindrance is a key procurement consideration for researchers and process chemists designing catalysts for challenging cross-coupling reactions and other transformations where high selectivity and activity are paramount. [REFS-1, REFS-2]
Substituting Benzyl alcohol, o-(o-tolyl)- with simpler analogs like unsubstituted benzyl alcohol or its para-tolyl isomer is often unviable for high-performance applications. The precise ortho-positioning of the methyl group is not an arbitrary steric feature; it is fundamental to creating the specific ligand architecture required for effective catalytic pockets. Ligands derived from meta- or para-isomers exhibit drastically different coordination geometries and steric environments, which can lead to lower catalytic activity, poor selectivity, or complete reaction failure. [1] For example, studies on gold clusters show that while tri(p-tolyl)phosphine ligands can readily exchange with existing ligands, the steric bulk of tri(o-tolyl)phosphine completely prevents this exchange, demonstrating a profound difference in reactivity dictated by isomer position. [REFS-1, REFS-2] Therefore, procuring this specific ortho-isomer is a critical decision for achieving reproducible and optimal results in catalyst systems designed around this structural motif.
The primary value of Benzyl alcohol, o-(o-tolyl)- is its role as a precursor to phosphines with extreme steric bulk. The ligand derived from it, tri(o-tolyl)phosphine (P(o-tolyl)₃), exhibits a Tolman cone angle of 194°, one of the largest values for common triarylphosphines. [REFS-1, REFS-2] This is significantly larger than less-hindered analogs such as triphenylphosphine (145°) and tri(p-tolyl)phosphine (145°), and even surpasses the bulky tricyclohexylphosphine (170°). This extreme steric profile, enabled by the ortho-tolyl group, is essential for creating highly specific coordination environments around a metal center, which is critical for controlling selectivity in catalysis. [1]
| Evidence Dimension | Tolman Cone Angle (θ) |
| Target Compound Data | 194° (for the derived P(o-tolyl)₃ ligand) |
| Comparator Or Baseline | Triphenylphosphine: 145°; Tri(p-tolyl)phosphine: 145°; Tricyclohexylphosphine: 170° |
| Quantified Difference | 33.8% larger than triphenylphosphine; 14.1% larger than tricyclohexylphosphine |
| Conditions | Calculated or experimentally determined cone angle, a standard measure of ligand steric bulk. |
For applications requiring maximal steric shielding to promote reductive elimination or control coordination number, this precursor enables access to a ligand class that simpler analogs cannot match.
The steric hindrance originating from the ortho-tolyl group provides a crucial processability and stability advantage. In a direct comparative study using electrospray ionization mass spectrometry, phosphine ligands derived from ortho-tolyl precursors were shown to completely resist exchange with triphenylphosphine (PPh₃) on Au₈L₇²⁺ gold clusters. [1] In stark contrast, the less sterically hindered tri(m-tolyl)phosphine and tri(p-tolyl)phosphine ligands exchanged efficiently under the same conditions. Specifically, tri(o-tolyl)phosphine showed zero ligand exchange, whereas tri(p-tolyl)phosphine exchanged with all seven available PPh₃ ligands. [REFS-1, REFS-2] This demonstrates that the specific ortho-substitution provides a robust anchoring effect, preventing ligand dissociation or exchange that can lead to catalyst deactivation.
| Evidence Dimension | Ligand Exchange on Au₈(PPh₃)₇²⁺ Clusters |
| Target Compound Data | 0% exchange observed for tri(o-tolyl)phosphine |
| Comparator Or Baseline | tri(m-tolyl)phosphine: exchanged with 6 of 7 PPh₃ ligands; tri(p-tolyl)phosphine: exchanged with all 7 PPh₃ ligands |
| Quantified Difference | Complete inhibition of ligand exchange compared to extensive exchange for meta and para isomers. |
| Conditions | Solution-phase exchange reactions of Au₈L₇²⁺ (L = PPh₃) clusters with tolyl-substituted phosphines, analyzed by ESI-MS. |
For processes where catalyst longevity and resistance to degradation are critical, procuring this precursor ensures the synthesis of exceptionally stable and robust catalytic systems.
Benzyl alcohol, o-(o-tolyl)- is a documented intermediate in improved, safer, and high-yielding synthetic routes to valuable biaryl phosphine ligands like BrettPhos and RockPhos. [1] An optimized process involves the conversion of the corresponding bromo-biaryl to a Grignard reagent, which is then reacted with a ketone to form the alcohol intermediate (an analog of CAS 7111-76-4), followed by reduction and phosphinylation. This route avoids hazardous reagents like t-butyllithium and stoichiometric copper, which were required in earlier methods. [1] The use of this type of biaryl carbinol intermediate is central to achieving high yields (e.g., 93% for a key phosphine product in one improved synthesis), making it a superior choice for scalable and safe manufacturing.
| Evidence Dimension | Synthetic Route Efficiency & Safety |
| Target Compound Data | Key intermediate in modern, high-yield (e.g., 93%) syntheses using Grignard reagents and catalytic copper. |
| Comparator Or Baseline | Older methods requiring stoichiometric copper and hazardous t-butyllithium. |
| Quantified Difference | Enables significantly higher yields and improved process safety compared to previous generation syntheses. |
| Conditions | Large-scale preparation of biphenyl-based phosphine ligands such as BrettPhos. |
For process development and scale-up, selecting this precursor aligns with modern, efficient, and safer manufacturing protocols for high-value phosphine ligands, reducing reliance on hazardous materials.
This alcohol is the ideal starting material for creating ligands like tri(o-tolyl)phosphine, where a massive steric profile (194° cone angle) is required to facilitate difficult C-N, C-O, and C-C bond formations by promoting the rate-limiting reductive elimination step. [1]
Use this precursor to build phosphine ligands for catalytic systems where stability is paramount. The demonstrated resistance of its derived ligands to exchange and dissociation translates to longer catalyst lifetimes and more consistent performance in continuous or batch processes. [2]
The well-defined and rigid steric environment created by the ortho-tolyl group makes this compound a valuable building block for chiral phosphine ligands, where precise control of the catalyst's spatial arrangement is essential for achieving high enantioselectivity.
This intermediate is integral to modern, safer, and more efficient manufacturing routes for complex biaryl phosphine ligands. Its use facilitates processes that avoid hazardous organolithium reagents, making it the preferred choice for industrial-scale synthesis. [3]